![molecular formula C18H21N3O5S B11015819 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide](/img/structure/B11015819.png)
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide, often referred to as a thiazole derivative, belongs to the class of heterocyclic organic compounds. Thiazoles have a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. They are part of the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom. Thiazoles find natural occurrence in Vitamin B1 (thiamine) and serve as parent compounds for various chemical derivatives .
Preparation Methods
The synthetic routes for N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide may involve cyclization reactions, condensations, and functional group transformations. Industrial production methods typically optimize these routes for efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its diverse applications.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide has found applications in:
Medicine: As potential antitumor and cytotoxic agents.
Chemistry: As a building block for designing novel compounds.
Industry: In the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical accelerators.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare thiazole derivatives to related molecules to highlight their unique properties and applications.
Remember that scientific advancements continually expand our understanding of compounds like N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide
Properties
Molecular Formula |
C18H21N3O5S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C18H21N3O5S/c1-13-11-16(22)12-18(24)20(13)9-7-17(23)19-14-3-5-15(6-4-14)21-8-2-10-27(21,25)26/h3-6,11-12,22H,2,7-10H2,1H3,(H,19,23) |
InChI Key |
NYWZRIWOVBVSLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


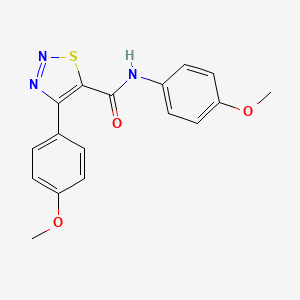
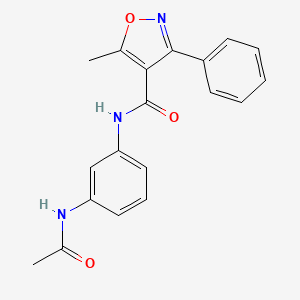
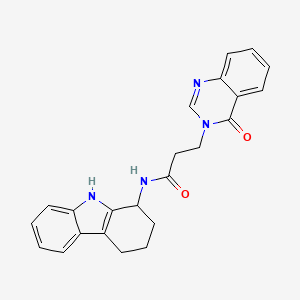
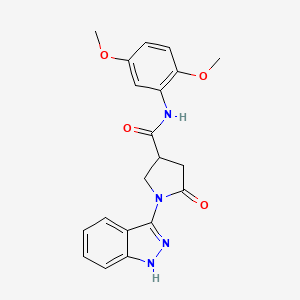

![Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015768.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B11015769.png)
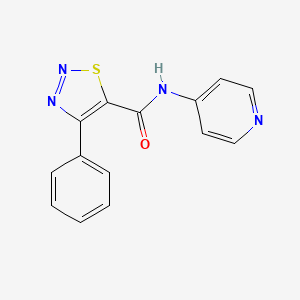
![N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015778.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015793.png)
![Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015800.png)
![(1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B11015806.png)
![N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11015810.png)

